
7-Hexadecynoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Hexadecynoic acid: is a long-chain fatty acid with the molecular formula C16H28O2 . It is characterized by the presence of a triple bond at the seventh carbon atom in its aliphatic chain. . It is a derivative of hexadecenoic acid, which is a monounsaturated fatty acid.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 7-Hexadecynoic acid can be synthesized through various methods. One common synthetic route involves the use of 2H-Pyran, 2-(7-hexadecyn-1-yloxy)tetrahydro- as a starting material . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the triple bond at the seventh carbon atom.
Industrial Production Methods: Industrial production of this compound often involves large-scale organic synthesis techniques. These methods may include the use of palladium-catalyzed coupling reactions and alkyne metathesis to achieve the desired product. The reaction conditions are optimized to ensure high yield and purity of the final compound.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Hexadecynoic acid undergoes various chemical reactions, including:
Oxidation: The triple bond can be oxidized to form epoxides or diols.
Reduction: The triple bond can be reduced to form alkenes or alkanes.
Substitution: The hydrogen atoms on the alkyne can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as or are commonly used.
Reduction: Catalysts like or are employed.
Substitution: Reagents like or are used.
Major Products:
Epoxides and diols: from oxidation reactions.
Alkenes and alkanes: from reduction reactions.
Substituted alkynes: from substitution reactions.
Applications De Recherche Scientifique
7-Hexadecynoic acid has a wide range of applications in scientific research, including:
Chemistry:
- Used as a building block in organic synthesis.
- Employed in the study of reaction mechanisms involving alkynes.
Biology:
- Investigated for its role in cellular metabolism and signaling pathways.
- Studied for its potential anti-inflammatory properties .
Medicine:
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of novel surfactants and lubricants.
Mécanisme D'action
The mechanism of action of 7-Hexadecynoic acid involves its interaction with various molecular targets and pathways. It has been shown to exert anti-inflammatory effects by modulating the activity of innate immune cells . The compound can influence the production of lipid mediators and cytokines , thereby regulating inflammatory responses. Additionally, it may affect metabolic pathways by altering the expression of genes involved in lipid metabolism .
Comparaison Avec Des Composés Similaires
7-Hexadecenoic acid: A monounsaturated fatty acid with a double bond at the seventh carbon atom.
Palmitoleic acid: A monounsaturated fatty acid with a double bond at the ninth carbon atom.
Sapienic acid: A monounsaturated fatty acid with a double bond at the sixth carbon atom.
Uniqueness: 7-Hexadecynoic acid is unique due to the presence of a triple bond at the seventh carbon atom, which imparts distinct chemical reactivity compared to its monounsaturated counterparts. This triple bond allows for a wider range of chemical transformations and applications in various fields of research and industry.
Propriétés
Numéro CAS |
629-57-2 |
|---|---|
Formule moléculaire |
C16H28O2 |
Poids moléculaire |
252.39 g/mol |
Nom IUPAC |
hexadec-7-ynoic acid |
InChI |
InChI=1S/C16H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-8,11-15H2,1H3,(H,17,18) |
Clé InChI |
XNLVWARRDCVUBL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC#CCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2H-1-Benzopyran-5-carboxamide, 3-[cyclobutyl[3-(5-fluoro-1H-indol-3-yl)propyl]amino]-8-fluoro-3,4-dihydro-, (3R)-](/img/structure/B14752678.png)
![[4-(Trifluoromethyl)phenyl]phosphonous dichloride](/img/structure/B14752684.png)

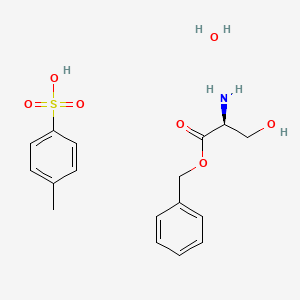

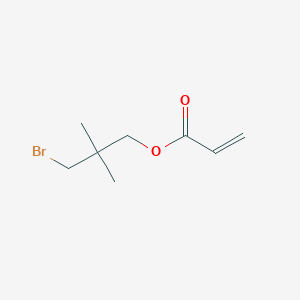
![[2-(trifluoromethyl)phenyl]methanamine;hydrochloride](/img/structure/B14752705.png)
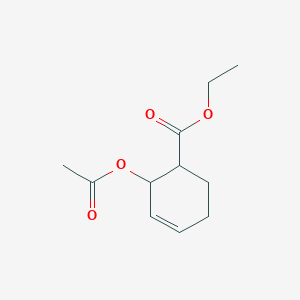
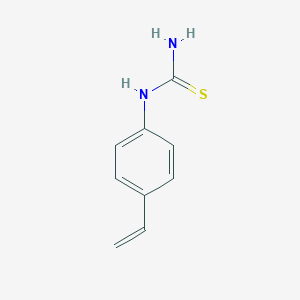
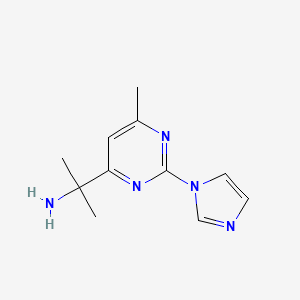

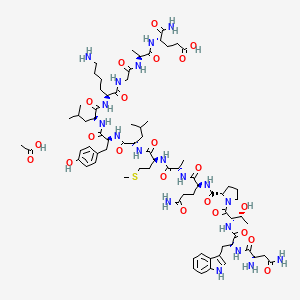

![N-[(2S)-2-(N-[(2R)-2-amino-3-phenylpropanoyl]-4-nitroanilino)-5-(diaminomethylideneamino)pentanoyl]piperidine-2-carboxamide;dihydrochloride](/img/structure/B14752766.png)
